

Comparative Analysis of 4-Bromo-3-methylbenzohydrazide Derivatives in Antimicrobial and Anticancer Applications

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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for derivatives of **4-Bromo-3-methylbenzohydrazide**, focusing on their potential as antimicrobial and anticancer agents. Due to a scarcity of direct experimental data for **4-Bromo-3-methylbenzohydrazide**, this report focuses on its closely related derivatives, offering insights into their structure-activity relationships and therapeutic potential.

Executive Summary

Benzohydrazide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The introduction of a bromo-methyl substituent on the phenyl ring is anticipated to modulate these activities. This guide synthesizes available data on the synthesis, characterization, and biological evaluation of various **4-bromo-3-methylbenzohydrazide** derivatives and related structures, providing a framework for future research and development in this area.

Data Presentation

Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected benzohydrazide derivatives, including minimum inhibitory concentration (MIC) and zone of inhibition data.

Compound/Derivative	Test Organism	MIC (µg/mL)	Zone of Inhibition (mm)	Reference
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5a	S. Typhi (XDR)	50,000	14	[1]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5b	S. Typhi (XDR)	25,000	14	[1]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5c	S. Typhi (XDR)	12,500	15	[1]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 5d	S. Typhi (XDR)	6,250	17	[1]
Ciprofloxacin (Standard)	S. Typhi (XDR)	-	Not specified	[1]

Anticancer Activity

The following table presents the in vitro anticancer activity of various bromo-benzohydrazide derivatives against different cancer cell lines, expressed as IC50 values.

Compound/ Derivative	Cell Line	IC50 (μM)	Standard Drug	IC50 (μM)	Reference
3/4-bromo-N'-(substituted benzylidene) benzohydrazide 22	HCT116	1.20	Tetrandrine	1.53	[2]
5-Fluorouracil	4.6	[2]			
3-benzylidene 4-Bromo isatin derivative 5g	HepG2	4.39	-	-	[3]
K562	6.18	-	-	[3]	
N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide	PC-3	1.32	Paclitaxel	-	[4]
MCF-7	2.99	[4]			
HT-29	1.71	[4]			

Experimental Protocols

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

A general two-step synthesis for N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and its subsequent arylation via Suzuki coupling is described below.[5]

Step 1: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

- To a solution of pyrazine-2-carboxylic acid (1.0 eq) and 4-bromo-3-methyl aniline (1.0 eq) in dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.2 eq) is added.
- The reaction mixture is cooled to 0 °C.
- N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) is added, and the reaction is stirred under an inert atmosphere, allowing it to warm to room temperature.
- Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
- The organic layer is dried over sodium sulfate and purified by column chromatography.

Step 2: Suzuki Coupling for Arylated Derivatives

- N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), an appropriate aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq) are combined in a Schlenk tube.
- A 10:1 mixture of 1,4-dioxane and water is added under an argon atmosphere.
- The reaction mixture is heated to 90 °C for 24 hours.
- After cooling, the mixture is extracted with ethyl acetate, dried, and purified by column chromatography.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds is determined using the agar well diffusion method.^[6]

- A standardized inoculum of the test microorganism (approximately 10^6 colony-forming units (CFU)/mL) is uniformly spread on the surface of a sterile nutrient agar plate.
- Wells of a fixed diameter are punched into the agar.
- A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

- A well containing only the solvent serves as a negative control, and a standard antibiotic is used as a positive control.
- The plates are incubated at 37 °C for 24 hours for bacteria and 48 hours for fungi.
- The diameter of the zone of inhibition around each well is measured in millimeters.

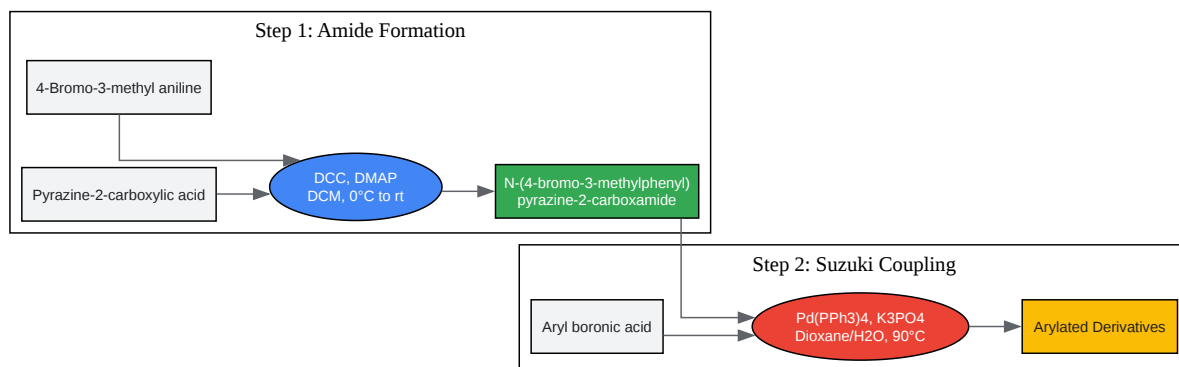
In Vitro Anticancer Activity (MTT Assay)

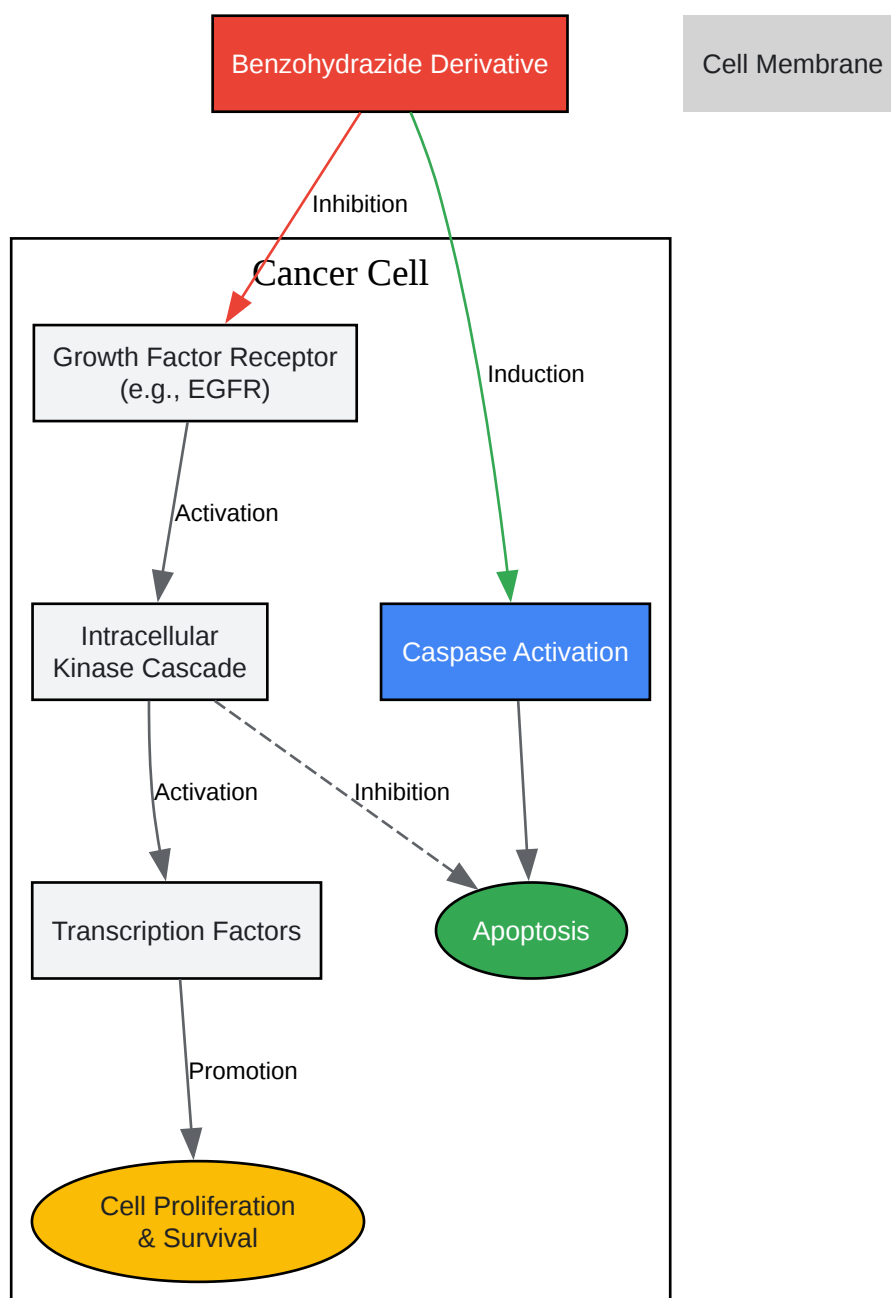
The cytotoxicity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.^{[2][3]}

- Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
- The plates are incubated for another 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

Synthesis Workflow





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- To cite this document: BenchChem. [Comparative Analysis of 4-Bromo-3-methylbenzohydrazide Derivatives in Antimicrobial and Anticancer Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118600#statistical-analysis-of-4-bromo-3-methylbenzohydrazide-experimental-data]

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